2-Chloro-4-cyclobutyl-6-methylpyrimidine
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Overview
Description
2-Chloro-4-cyclobutyl-6-methylpyrimidine is a heterocyclic compound with the molecular formula C9H11ClN2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2, a cyclobutyl group at position 4, and a methyl group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclobutyl-6-methylpyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclobutyl-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group at position 6 can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylated pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-cyclobutyl-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may act as an inhibitor of DNA synthesis by targeting key enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the cyclobutyl group, making it less sterically hindered and potentially less bioactive.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group at position 2, which can significantly alter its chemical reactivity and biological activity.
2-Chloro-4,6-dimethylpyrimidine: Has an additional methyl group at position 4, which can affect its steric and electronic properties.
Uniqueness
2-Chloro-4-cyclobutyl-6-methylpyrimidine is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance and can influence its chemical reactivity and biological activity. This structural feature can make it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-4-cyclobutyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-6-5-8(7-3-2-4-7)12-9(10)11-6/h5,7H,2-4H2,1H3 |
InChI Key |
FTHYWIAPBCTUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2CCC2 |
Origin of Product |
United States |
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